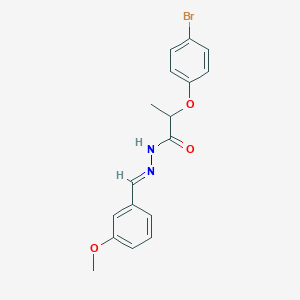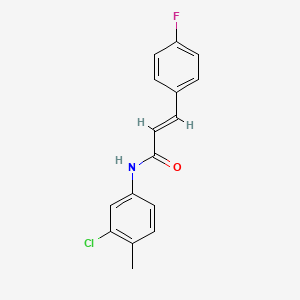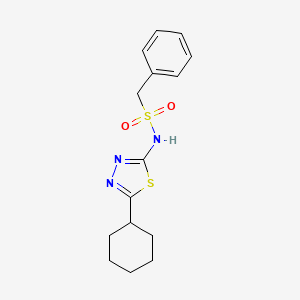
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CTM has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory effects, this compound has also been found to exhibit anti-tumor and anti-angiogenic effects. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the maintenance of normal physiological functions. This property makes this compound a promising candidate for the development of new anti-inflammatory drugs with fewer side effects. However, the limitations of this compound include its low solubility in water and its potential toxicity at higher doses.
Zukünftige Richtungen
Several future directions for the research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can be identified. One possible direction is the development of new drug formulations that can enhance the solubility and bioavailability of this compound. Another direction is the identification of new targets for this compound that can enhance its therapeutic efficacy. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases can also be explored.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 1-phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 188-190°C.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have demonstrated the anti-inflammatory effects of this compound in animal models of inflammation. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the pathogenesis of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,11-12-7-3-1-4-8-12)18-15-17-16-14(21-15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZSQPNNLDDSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
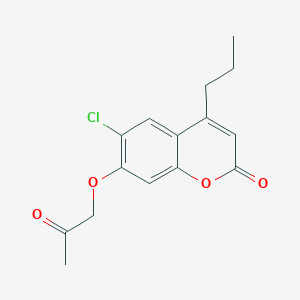
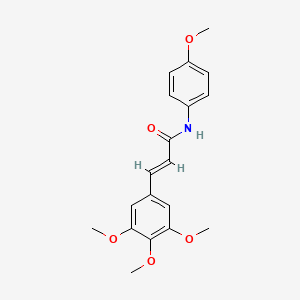
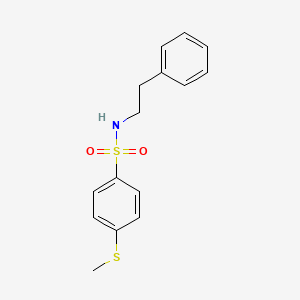

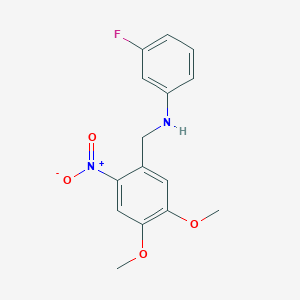
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)
